Cas no 2137029-93-5 ((1R)-2,2-dimethyl-1-(7-methyl-1-benzofuran-2-yl)propan-1-amine)

(1R)-2,2-dimethyl-1-(7-methyl-1-benzofuran-2-yl)propan-1-amine Chemical and Physical Properties
Names and Identifiers
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- EN300-745356
- 2137029-93-5
- (1R)-2,2-dimethyl-1-(7-methyl-1-benzofuran-2-yl)propan-1-amine
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- Inchi: 1S/C14H19NO/c1-9-6-5-7-10-8-11(16-12(9)10)13(15)14(2,3)4/h5-8,13H,15H2,1-4H3/t13-/m0/s1
- InChI Key: MSVTWKGNVTUXKA-ZDUSSCGKSA-N
- SMILES: O1C2C(C)=CC=CC=2C=C1[C@@H](C(C)(C)C)N
Computed Properties
- Exact Mass: 217.146664230g/mol
- Monoisotopic Mass: 217.146664230g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 246
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 39.2Ų
(1R)-2,2-dimethyl-1-(7-methyl-1-benzofuran-2-yl)propan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-745356-0.5g |
(1R)-2,2-dimethyl-1-(7-methyl-1-benzofuran-2-yl)propan-1-amine |
2137029-93-5 | 95.0% | 0.5g |
$1084.0 | 2025-03-11 | |
Enamine | EN300-745356-0.1g |
(1R)-2,2-dimethyl-1-(7-methyl-1-benzofuran-2-yl)propan-1-amine |
2137029-93-5 | 95.0% | 0.1g |
$993.0 | 2025-03-11 | |
Enamine | EN300-745356-5.0g |
(1R)-2,2-dimethyl-1-(7-methyl-1-benzofuran-2-yl)propan-1-amine |
2137029-93-5 | 95.0% | 5.0g |
$3273.0 | 2025-03-11 | |
Enamine | EN300-745356-10.0g |
(1R)-2,2-dimethyl-1-(7-methyl-1-benzofuran-2-yl)propan-1-amine |
2137029-93-5 | 95.0% | 10.0g |
$4852.0 | 2025-03-11 | |
Enamine | EN300-745356-2.5g |
(1R)-2,2-dimethyl-1-(7-methyl-1-benzofuran-2-yl)propan-1-amine |
2137029-93-5 | 95.0% | 2.5g |
$2211.0 | 2025-03-11 | |
Enamine | EN300-745356-0.05g |
(1R)-2,2-dimethyl-1-(7-methyl-1-benzofuran-2-yl)propan-1-amine |
2137029-93-5 | 95.0% | 0.05g |
$948.0 | 2025-03-11 | |
Enamine | EN300-745356-0.25g |
(1R)-2,2-dimethyl-1-(7-methyl-1-benzofuran-2-yl)propan-1-amine |
2137029-93-5 | 95.0% | 0.25g |
$1038.0 | 2025-03-11 | |
Enamine | EN300-745356-1.0g |
(1R)-2,2-dimethyl-1-(7-methyl-1-benzofuran-2-yl)propan-1-amine |
2137029-93-5 | 95.0% | 1.0g |
$1129.0 | 2025-03-11 |
(1R)-2,2-dimethyl-1-(7-methyl-1-benzofuran-2-yl)propan-1-amine Related Literature
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
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Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
Additional information on (1R)-2,2-dimethyl-1-(7-methyl-1-benzofuran-2-yl)propan-1-amine
The Compound CAS No. 2137029-93-5: (1R)-2,2-Dimethyl-1-(7-Methyl-1-Benzofuran-2-Yl)Propan-1-Amine
The compound CAS No. 2137029-93-5, also known as (1R)-2,2-dimethyl-1-(7-methyl-1-benzofuran-2-yl)propan-1-amine, is a highly specialized organic molecule with significant potential in the field of drug discovery and development. This compound belongs to the class of amines and features a unique structure that combines a benzofuran moiety with a branched amine group. The benzofuran ring system is a key structural element, contributing to the compound's aromaticity and potential biological activity. Recent studies have highlighted its role in modulating various cellular pathways, making it a promising candidate for therapeutic applications.
The synthesis of (1R)-2,2-dimethyl-1-(7-methyl-1-benzofuran-2-yl)propan-1-amine involves a multi-step process that requires precise control over stereochemistry and functional group transformations. Researchers have employed advanced techniques such as enantioselective catalysis and microwave-assisted synthesis to optimize the production of this compound. The stereochemistry of the molecule is particularly important, as the (R)-configuration at the chiral center significantly influences its pharmacokinetic properties and biological activity.
Recent advancements in computational chemistry have enabled detailed molecular modeling of this compound, providing insights into its interactions with target proteins. For instance, molecular docking studies have revealed that the benzofuran moiety plays a critical role in binding to specific receptor sites. This finding has implications for the design of more potent analogs with enhanced selectivity and reduced off-target effects.
In terms of biological activity, (1R)-2,2-dimethyl-1-(7-methyl-1-benzofuran-2-yl)propan-1-amine has shown promising results in preclinical studies. It exhibits significant antiproliferative activity against various cancer cell lines, suggesting its potential as an anticancer agent. Additionally, it has demonstrated neuroprotective properties in models of neurodegenerative diseases, further underscoring its versatility as a lead compound for drug development.
The chiral center at position 1 of the molecule is another critical feature that contributes to its pharmacological profile. Stereoisomerism plays a pivotal role in determining the compound's efficacy and safety profile. Recent research has focused on exploring the enantiomeric excess of this compound during synthesis to ensure consistent quality and reproducibility in biological assays.
Another notable aspect of this compound is its bioavailability. Studies have shown that it exhibits favorable absorption characteristics when administered orally, making it an attractive candidate for systemic drug delivery. However, further research is needed to optimize its pharmacokinetic properties for clinical use.
The benzofuran ring system in this compound is not only structurally unique but also functionally significant. It contributes to the molecule's stability and lipophilicity, which are essential for crossing biological membranes and reaching intracellular targets. Recent investigations into the photostability of this compound have revealed its resistance to degradation under UV light, which is advantageous for formulations requiring long-term storage.
In conclusion, CAS No. 2137029-93-5 represents a cutting-edge molecule with immense potential in the pharmaceutical industry. Its unique structure, combined with recent advancements in synthetic and computational techniques, positions it as a leading candidate for developing innovative therapeutic agents. As research continues to uncover its full spectrum of biological activities and mechanisms of action, this compound is poised to make significant contributions to drug discovery and development.
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